molecular formula C13H18O2 B3054541 2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester CAS No. 61019-06-5

2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester

Cat. No.: B3054541
CAS No.: 61019-06-5
M. Wt: 206.28 g/mol
InChI Key: UHUMTAJLAWWWEZ-UHFFFAOYSA-N
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Description

2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.2808 g/mol . This compound is characterized by its ester functional group, which is derived from the reaction between 2,2-dimethylpropanoic acid and 3,5-dimethylphenol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 3,5-dimethylphenol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. This method allows for better control over reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release 2,2-dimethylpropanoic acid and 3,5-dimethylphenol, which may interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylpropanoic acid, 4-methylphenyl ester
  • 2,2-Dimethylpropanoic acid, 2-methylphenyl ester
  • 2,2-Dimethylpropanoic acid, phenyl ester

Uniqueness

2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar esters and can result in different physical and chemical properties .

Properties

IUPAC Name

(3,5-dimethylphenyl) 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9-6-10(2)8-11(7-9)15-12(14)13(3,4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUMTAJLAWWWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336369
Record name 2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61019-06-5
Record name 3,5-Dimethylphenyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61019-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylpropanoic acid, 3,5-dimethylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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